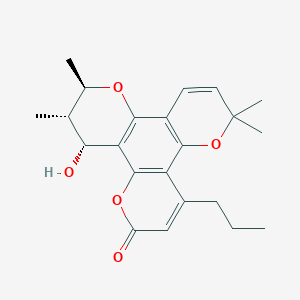
Calanolide B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calanolide B is a natural product found in Calophyllum lanigerum with data available.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
1.1 Mechanism of Action
Calanolide B functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), specifically targeting HIV-1. It exhibits antiviral activity by inhibiting the reverse transcriptase enzyme, crucial for the replication of the virus. The compound has shown effectiveness against various strains of HIV-1, including those resistant to other NNRTIs. In vitro studies indicate that this compound has an EC50 value of approximately 0.4 µM against HIV-1, demonstrating significant potency in inhibiting viral replication .
1.2 Efficacy Against Drug-Resistant Strains
Research shows that this compound possesses enhanced antiviral activity against drug-resistant strains of HIV-1 that harbor mutations commonly associated with NNRTI resistance. Specifically, it has shown a 10-fold increase in activity against viruses with the Y181C mutation . This characteristic positions this compound as a promising candidate for combination therapies, potentially improving treatment outcomes for patients with resistant HIV strains.
Clinical Development and Case Studies
2.1 Historical Context
The National Cancer Institute (NCI) initiated research on Calanolides in the 1990s, focusing on their isolation and characterization from Malaysian plant species. The NCI collaborated with Medichem Research Inc. to further develop these compounds for clinical use, leading to the identification of both Calanolide A and B as significant anti-HIV agents .
2.2 Case Study Overview
A notable case study involved the extraction and analysis of Calanolides from Calophyllum lanigerum. The study demonstrated that both Calanolide A and B were effective in inhibiting HIV-1 replication in vitro, with Calanolide A exhibiting a slightly higher potency than this compound . The results prompted further investigations into their pharmacological properties and potential therapeutic applications.
Other Therapeutic Applications
3.1 Potential in Cancer Treatment
Emerging research suggests that this compound may also have anticancer properties, although this area is less explored compared to its antiviral effects. Preliminary studies indicate that certain coumarin derivatives can inhibit tumor cell proliferation, warranting further investigation into their potential as anticancer agents .
3.2 Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of Calanolide compounds. Some studies suggest that these compounds may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .
Summary Table of Research Findings
Eigenschaften
CAS-Nummer |
142632-33-5 |
|---|---|
Molekularformel |
C22H26O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(16R,17S,18R)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18-/m1/s1 |
InChI-Schlüssel |
NIDRYBLTWYFCFV-SEDUGSJDSA-N |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Isomerische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@@H]([C@@H]([C@H](O4)C)C)O |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Key on ui other cas no. |
142632-33-5 |
Synonyme |
calanolide B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















